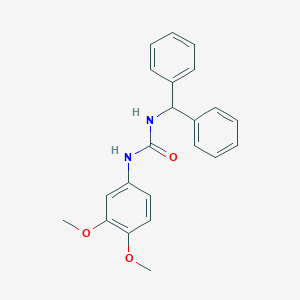
1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea: is a chemical compound with the molecular formula C22H22N2O3 and a molecular weight of 362.42 g/mol It is characterized by the presence of a benzhydryl group and a 3,4-dimethoxyphenyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea typically involves the reaction of benzhydryl chloride with 3,4-dimethoxyaniline in the presence of a base, followed by the addition of phosgene or a similar carbonylating agent to form the urea linkage . The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods: Industrial production of N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea can be compared with other similar compounds, such as:
N-benzhydryl-N’-(3,4-dichlorophenyl)urea: Similar structure but with chlorine atoms instead of methoxy groups.
N-benzhydryl-N’-(3,4-dimethylphenyl)urea: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness: The presence of the 3,4-dimethoxyphenyl group in N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea imparts unique chemical properties, such as increased electron density on the aromatic ring, which can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
300862-44-6 |
|---|---|
分子式 |
C22H22N2O3 |
分子量 |
362.4g/mol |
IUPAC名 |
1-benzhydryl-3-(3,4-dimethoxyphenyl)urea |
InChI |
InChI=1S/C22H22N2O3/c1-26-19-14-13-18(15-20(19)27-2)23-22(25)24-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H2,23,24,25) |
InChIキー |
FDEBWLKFDOSWLA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


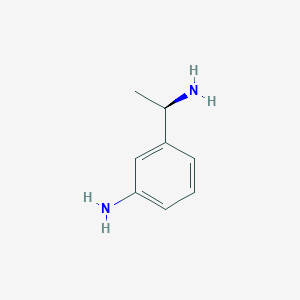
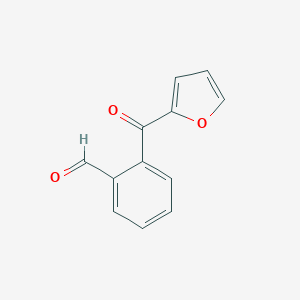
![4-(4-bromophenyl)-7-chloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506478.png)
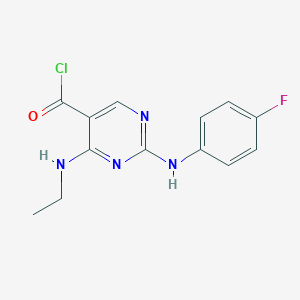
![2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B506500.png)
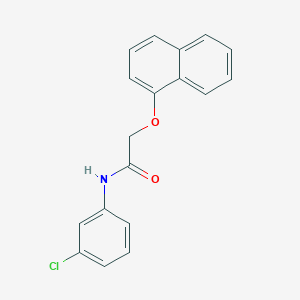
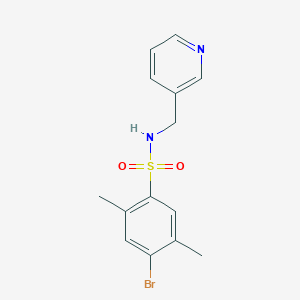
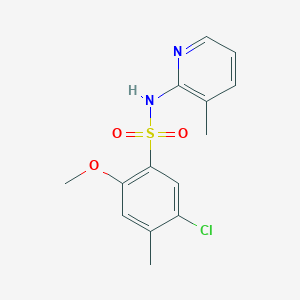
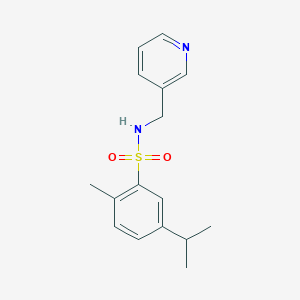
![4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B506523.png)
![3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE](/img/structure/B506527.png)
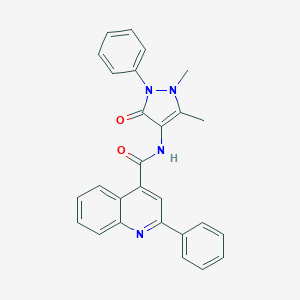
![6-chloro-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B506538.png)
![2-[3-(methylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B506543.png)
